Tetrahydrolachnophyllum lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrahydrolachnophyllum lactone is a naturally occurring sesquiterpene lactone, primarily isolated from plants belonging to the Asteraceae family. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .

Mechanism of Action

Tetrahydrolachnophyllum lactone is a natural product extracted from the Asteraceae family

Target of Action

Research on similar compounds suggests that they may target regulatory mechanisms of tumor formation, the tumor microenvironment, tumor immunotherapy, tumor markers, and tumor stem cells .

Mode of Action

Sesquiterpene lactones, including this compound, are believed to interact with their targets leading to changes at the molecular level. For instance, some sesquiterpene lactones have been found to inhibit steroid aromatase activity, reducing estrone synthesis from adrenal androstenedione . This interaction could potentially lead to a reduction in tumor growth in certain types of cancer.

Biochemical Pathways

Other sesquiterpene lactones have been found to affect a variety of pathways, including those involved in inflammation, tumor growth, microbial activity, and viral effects .

Pharmacokinetics

Other sesquiterpene lactones have been found to be rapidly absorbed but slowly metabolized . This could potentially impact the bioavailability of this compound, affecting its efficacy.

Result of Action

Given the anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects of other sesquiterpene lactones , it is plausible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

It is known that lactones, a class of compounds to which Tetrahydrolachnophyllum lactone belongs, play significant roles in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Molecular Mechanism

Lactones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product should be stored properly to maintain its stability

Metabolic Pathways

Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrolachnophyllum lactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diols and their oxidative lactonization using catalysts such as copper or iron carbonyl compounds . Another approach involves the cyclization of alkenes with anhydrides using oxygen as the sole oxidant, catalyzed by copper .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of yeast and fungi. These organisms can produce lactones through pathways involving hydroxylation, β-oxidation, and lactonization of fatty acids .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrolachnophyllum lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxyacids under acidic conditions.

Substitution: The lactone can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are commonly employed in substitution reactions.

Major Products:

Oxidation: Hydroxyacids

Reduction: Primary alcohols

Substitution: Substituted lactones

Scientific Research Applications

Tetrahydrolachnophyllum lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Artemisinin

- Parthenolide

- Costunolide

- Cynaropicrin

- Helenalin

These compounds share similar structural elements but differ in their specific biological activities and applications.

Biological Activity

Tetrahydrolachnophyllum lactone, a member of the sesquiterpene lactones (STLs), has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a unique structural configuration that contributes to its biological efficacy. The compound features a ten-membered lactone ring, which is essential for its interaction with various biological targets. This structural motif is common among terpenoid lactones, known for their high bioactivity, including cytotoxic, anti-inflammatory, and antimicrobial properties .

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces cytotoxic effects on various cancer cell lines. For instance, a study reported that this compound reduced the viability of HeLa and Caco-2 cells, which are human cervical and colorectal cancer cell lines, respectively .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5 | Cytotoxic |

| Caco-2 | 10 | Cytotoxic |

These findings suggest that the compound may interact with cellular mechanisms involved in cancer proliferation and survival.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It is effective against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . The compound’s ability to modulate immune responses could be attributed to its interaction with signaling pathways involved in inflammation.

Case Study 1: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound. The results indicated that treatment led to G2/M phase cell cycle arrest and subsequent apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The results showed that while some antibiotics were effective against specific strains, this compound exhibited a broader spectrum of activity, particularly against resistant strains of S. aureus.

Properties

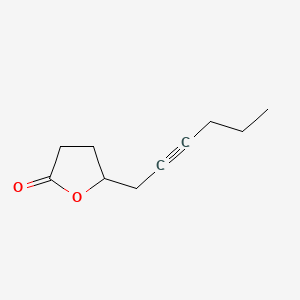

IUPAC Name |

5-hex-2-ynyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUHHJBOQMXWQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCC1CCC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.